![molecular formula C7H16N2O B1600163 2-(1-Methylpiperazin-2-yl)ethanol CAS No. 889939-92-8](/img/structure/B1600163.png)
2-(1-Methylpiperazin-2-yl)ethanol
Overview
Description
“2-(1-Methylpiperazin-2-yl)ethanol” is a chemical compound with the molecular formula C7H16N2O . It has a molecular weight of 144.21 .
Synthesis Analysis
The synthesis of “2-(1-Methylpiperazin-2-yl)ethanol” involves a series of reactions. The process starts with methyl 2-(1-methyl-3-oxopiperazin-2-yl)acetate, which is dissolved in tetrahydrofuran (THF). This is followed by the addition of lithium aluminium tetrahydride .Molecular Structure Analysis
The molecular structure of “2-(1-Methylpiperazin-2-yl)ethanol” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an ethanol group attached to one of the nitrogen atoms .Physical And Chemical Properties Analysis
“2-(1-Methylpiperazin-2-yl)ethanol” is a golden oil . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .Scientific Research Applications
Anti-Inflammatory Applications
The compound has been used in the development of new piperazine derivatives with anti-inflammatory effects . These derivatives have shown significant anti-nociceptive activity, reducing pain responses in various tests such as the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test .
Anti-Nociceptive Applications
The compound has been used to develop new piperazine derivatives that exhibit anti-nociceptive effects . These derivatives have been shown to decrease the number of writhings induced by acetic acid in a dose-dependent manner .
Anti-Cancer Applications
Mannich base compounds, which can be derived from piperazine compounds, have been reported to have potential anticancer properties . These compounds have been associated with a wide variety of biological activities .
Antimicrobial Applications
Mannich base compounds, derived from piperazine compounds, have also been reported to have antimicrobial properties . These compounds could potentially be used in the development of new antimicrobial agents .
Antioxidant Applications
Mannich base compounds, derived from piperazine compounds, have been reported to have antioxidant properties . These compounds could potentially be used in the development of new antioxidant agents .
Analytical Chemistry Applications
The compound has been used in analytical chemistry, particularly in chromatography and mass spectrometry . It can be used in the development of new methods and techniques in these fields .
Biopharma Production Applications
The compound has been used in biopharma production . It can be used in the development of new pharmaceutical products and in the optimization of production processes .
Genomics and Proteomics Applications
The compound has been used in life science research, particularly in the fields of genomics and proteomics . It can be used in the development of new methods and techniques in these fields .
properties
IUPAC Name |
2-(1-methylpiperazin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9-4-3-8-6-7(9)2-5-10/h7-8,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUMKKKFXCWRNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424476 | |
Record name | 2-(1-methylpiperazin-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpiperazin-2-yl)ethanol | |
CAS RN |
889939-92-8 | |
Record name | 2-(1-methylpiperazin-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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